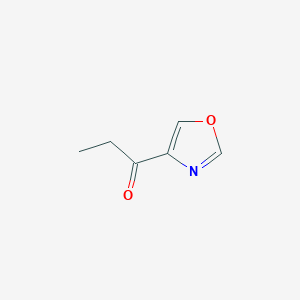

1-(1,3-Oxazol-4-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-oxazol-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTDEOZKMJPCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=COC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092562-64-4 | |

| Record name | 1-(1,3-oxazol-4-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 1 1,3 Oxazol 4 Yl Propan 1 One

Reactivity of the 1,3-Oxazole Heterocyclic Ring

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom. ijpbs.com Its aromaticity is derived from the delocalization of six π-electrons. tandfonline.com The presence of the electronegative oxygen atom and the pyridine-like nitrogen atom significantly influences the ring's electron density and reactivity, generally making it electron-deficient. oxfordsciencetrove.com The acidity of the ring protons follows the order C2 > C5 > C4. ijpbs.comthepharmajournal.com The propan-1-one group attached at the C4 position is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack and influences the regioselectivity of other transformations.

The 1,3-oxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature, a characteristic that is intensified by the C4-propanoyl substituent. oxfordsciencetrove.compharmaguideline.com Unlike more electron-rich heterocycles like pyrrole (B145914) or furan (B31954), forcing conditions are often required for electrophilic substitution to occur. msu.edu When such reactions are achieved, substitution typically takes place at the C5 position, which is the most electron-rich carbon in the ring. tandfonline.comthepharmajournal.comwikipedia.org The presence of a strong electron-donating group on the ring is usually necessary to facilitate the reaction. tandfonline.compharmaguideline.com Given the deactivating nature of the C4-keto group in 1-(1,3-oxazol-4-yl)propan-1-one, electrophilic substitution is expected to be exceptionally challenging.

The electron-deficient character of the oxazole (B20620) ring makes it susceptible to nucleophilic attack. oxfordsciencetrove.com While direct nucleophilic substitution is uncommon, it can occur if a good leaving group is present, most readily at the C2 position. tandfonline.compharmaguideline.comwikipedia.org More often, strong nucleophiles induce ring-opening reactions. pharmaguideline.com For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) can lead to ring cleavage and subsequent recyclization to form other heterocycles, such as imidazoles. pharmaguideline.com

Metallation is a key reaction, with the C2-proton being the most acidic and thus the most easily removed by a strong base like n-butyllithium. pharmaguideline.com This forms a 2-lithio-oxazole intermediate, which can be unstable and may exist in equilibrium with a ring-opened isocyanide species. pharmaguideline.comwikipedia.org This intermediate is a powerful nucleophile for forming new carbon-carbon bonds at the C2 position.

A significant advancement in oxazole functionalization is the direct C-H arylation, which avoids the pre-functionalization required in traditional cross-coupling reactions. Palladium-catalyzed methods have been developed for the highly regioselective arylation of the parent oxazole at either the C-2 or C-5 position, and these principles can be extended to substituted oxazoles like 1-(1,3-oxazol-4-yl)propan-1-one. acs.orgnih.govorganic-chemistry.org

The regioselectivity of the arylation is controlled by the choice of ligand, solvent, and base. acs.orgorganic-chemistry.org

C-5 Arylation : This is generally favored in polar aprotic solvents such as N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF), using specific phosphine (B1218219) ligands and weaker bases. acs.orgorganic-chemistry.org This pathway is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. acs.orgorganic-chemistry.org

C-2 Arylation : This outcome is preferred in non-polar solvents like toluene (B28343) or dioxane, often with different phosphine ligands and strong bases such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOt-Bu). acs.orgorganic-chemistry.org

These complementary methods allow for the selective introduction of aryl or heteroaryl groups at two distinct positions on the oxazole ring, providing a powerful tool for creating molecular diversity. acs.org

Table 1: Conditions for Regioselective Palladium-Catalyzed Direct Arylation of Oxazole Data based on studies of the parent oxazole molecule and are illustrative for substituted analogues.

| Position | Catalyst/Ligand | Base | Solvent | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| C-5 | Pd(OAc)₂ / Ligand 5 or 6* | K₂CO₃, Cs₂CO₃ | DMA, DMF (Polar) | Concerted Metalation-Deprotonation (CMD) | acs.org, organic-chemistry.org |

| C-2 | Pd(OAc)₂ / Ligand 3* | KOH, KOt-Bu | Toluene, Dioxane (Non-polar) | Direct Deprotonation | acs.org, organic-chemistry.org |

\Ligands refer to specific phosphines detailed in the cited literature.*

Transformations of the Propan-1-one Side Chain

The propan-1-one side chain offers a second site for chemical modification, primarily through reactions involving the carbonyl group and the adjacent α-carbon (methylene group).

The carbonyl group (C=O) of the ketone is electrophilic at the carbon atom and can undergo nucleophilic addition reactions. studymind.co.uk Compared to aldehydes, ketones are generally less reactive due to greater steric hindrance around the carbonyl carbon and the electron-donating effect of the two attached alkyl groups, which slightly reduces the partial positive charge on the carbonyl carbon. libretexts.orgcsbsju.edukhanacademy.org

Key transformations include:

Reduction : The ketone can be reduced to a secondary alcohol, 1-(1,3-oxazol-4-yl)propan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). studymind.co.uk

Grignard Reaction : Reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of tertiary alcohols. msu.edu

Cyanohydrin Formation : The addition of a cyanide ion (e.g., from KCN followed by acid) to the carbonyl group yields a hydroxynitrile, which is a valuable synthetic intermediate for creating molecules with an extended carbon chain. studymind.co.uk

Table 2: Examples of Nucleophilic Addition to the Propan-1-one Carbonyl

| Reagent | Product Type | Example Product Name |

|---|---|---|

| Sodium borohydride (NaBH₄) | Secondary Alcohol | 1-(1,3-Oxazol-4-yl)propan-1-ol |

| Ethylmagnesium bromide (EtMgBr) | Tertiary Alcohol | 1-(1,3-Oxazol-4-yl)-1-ethylpropan-1-ol |

| Potassium cyanide (KCN) / HCl | Hydroxynitrile | 2-Hydroxy-2-(1,3-oxazol-4-yl)butanenitrile |

The carbonyl group activates the adjacent α-hydrogens (on the CH₂ group), making them acidic and enabling the formation of an enolate ion under basic conditions. bohrium.com This enolate is a key nucleophilic intermediate for forming new bonds at the α-carbon. researchgate.netnih.gov

Common functionalization strategies include:

Enolate Alkylation : The enolate can react with electrophiles like alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position.

Aldol (B89426) Condensation : The enolate can attack another carbonyl compound (an aldehyde or ketone) in an aldol addition reaction, forming a β-hydroxy ketone, which can subsequently be dehydrated to an α,β-unsaturated ketone.

Radical Functionalization : Modern methods also allow for the direct C(sp³)–H functionalization of the α-position via radical intermediates, offering alternative pathways for creating complex molecules under various reaction conditions. bohrium.comrsc.org

These transformations of the side chain, coupled with the reactivity of the oxazole ring, provide a rich chemical landscape for the synthesis of diverse and complex derivatives from 1-(1,3-oxazol-4-yl)propan-1-one.

Mechanistic Investigations of Reaction Pathways

The reaction pathways of 1-(1,3-oxazol-4-yl)propan-1-one are dictated by the interplay of its two primary functional groups: the oxazole ring and the propanone moiety. Mechanistic investigations into related structures provide a framework for understanding the likely transformations of this compound. These investigations often involve a combination of experimental studies, such as kinetic analysis and isotopic labeling, and computational modeling to elucidate transition states and reaction intermediates.

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is aromatic and possesses distinct sites for electrophilic and nucleophilic attack. The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4. semanticscholar.org The propanone side chain introduces a reactive carbonyl group and acidic α-hydrogens, which are susceptible to a variety of transformations.

Electrophilic and Nucleophilic Attack on the Oxazole Ring:

The oxazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole and furan due to the electron-withdrawing nature of the nitrogen and oxygen atoms. semanticscholar.org Mechanistic studies on similar oxazole derivatives suggest that electrophilic attack is most likely to occur at the C4 position, which is relatively more electron-rich. However, in 1-(1,3-oxazol-4-yl)propan-1-one, the C4 position is already substituted. Therefore, electrophilic attack would likely target the C5 or C2 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Nucleophilic attack on the oxazole ring is also a plausible pathway, particularly under conditions that favor ring opening or transformation into other heterocyclic systems. tandfonline.com For instance, strong nucleophiles can attack the C2 position, leading to ring cleavage and subsequent rearrangement.

Reactions Involving the Propanone Side Chain:

The propanone moiety offers several avenues for chemical transformation. The carbonyl group can undergo nucleophilic addition, a fundamental reaction of ketones. The mechanism typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is then protonated to yield an alcohol.

The α-hydrogens of the propanone group are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in a variety of reactions, including aldol condensations and α-halogenation. The formation of the enolate is a critical step, and its stability and subsequent reactivity are central to the mechanistic understanding of these transformations.

Radical Reactions:

Recent studies have highlighted the importance of radical pathways in the functionalization of ketones. bohrium.com For 1-(1,3-oxazol-4-yl)propan-1-one, radical abstraction of an α-hydrogen from the propanone side chain could generate a ketone radical. This radical intermediate can then participate in various coupling and addition reactions, providing a pathway for C-C and C-heteroatom bond formation under mild conditions. bohrium.com

Table of Plausible Mechanistic Pathways:

| Reaction Type | Key Intermediates | Influencing Factors |

| Electrophilic Aromatic Substitution | Arenium ion (Wheland intermediate) | Nature of electrophile, solvent polarity |

| Nucleophilic Addition to Carbonyl | Tetrahedral alkoxide intermediate | Nucleophile strength, steric hindrance |

| Enolate Formation and Reaction | Enolate anion | Base strength, temperature, solvent |

| Radical α-Functionalization | α-Keto radical | Radical initiator, presence of radical traps |

Computational Insights:

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 1,3 Oxazol 4 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular framework of 1-(1,3-Oxazol-4-yl)propan-1-one.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For 1-(1,3-Oxazol-4-yl)propan-1-one, the spectrum is expected to show distinct signals corresponding to the two protons on the oxazole (B20620) ring and the five protons of the propanoyl side chain.

The proton at position C2 of the oxazole ring is anticipated to appear as a sharp singlet at the most downfield region (δ 8.5-9.0 ppm) due to the deshielding effects of the adjacent oxygen and nitrogen atoms. The proton at C5 is also expected to be a singlet, appearing at a slightly upfield position (δ 8.0-8.5 ppm). The ethyl group of the propanoyl moiety will present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group, and a triplet for the terminal methyl protons (-CH₃-), with their coupling confirming the ethyl fragment.

Table 1: Predicted ¹H NMR Spectral Data for 1-(1,3-Oxazol-4-yl)propan-1-one

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Oxazole) | 8.7 | Singlet (s) | - |

| H-5 (Oxazole) | 8.2 | Singlet (s) | - |

| -C(=O)CH₂CH₃ | 3.0 | Quartet (q) | 7.2 |

| -C(=O)CH₂CH₃ | 1.2 | Triplet (t) | 7.2 |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment. The spectrum for 1-(1,3-Oxazol-4-yl)propan-1-one is expected to display seven distinct signals.

The carbonyl carbon of the ketone is the most deshielded, appearing significantly downfield (δ > 190 ppm). The three carbons of the oxazole ring (C2, C4, and C5) are expected to resonate in the aromatic/heterocyclic region (δ 120-160 ppm). The aliphatic carbons of the propanoyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(1,3-Oxazol-4-yl)propan-1-one

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Propanoyl) | 195.0 |

| C-2 (Oxazole) | 151.0 |

| C-4 (Oxazole) | 145.0 |

| C-5 (Oxazole) | 138.0 |

| -C(=O)CH₂CH₃ | 32.0 |

| -C(=O)CH₂CH₃ | 8.5 |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. nih.gov For 1-(1,3-Oxazol-4-yl)propan-1-one, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the propanoyl group, confirming their direct connection. No other correlations are expected, consistent with the isolated nature of the oxazole ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. nih.gov It would be used to definitively assign the carbon signals based on the already assigned proton signals (e.g., the proton at δ ~8.7 ppm would correlate to the carbon at δ ~151.0 ppm, assigning it as C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing the connection of different structural fragments. nih.gov Key correlations would include the link between the propanoyl side chain and the oxazole ring. For instance, the methylene protons of the propanoyl group would show a correlation to the C4 carbon of the oxazole ring, confirming the point of attachment.

Table 3: Predicted Key HMBC Correlations for 1-(1,3-Oxazol-4-yl)propan-1-one

| Proton (¹H) | Correlated Carbon (¹³C) | Type of Correlation |

| -CH₂- (Propanoyl) | C=O | ²J (2-bond) |

| -CH₂- (Propanoyl) | C-4 (Oxazole) | ³J (3-bond) |

| -CH₂- (Propanoyl) | -CH₃ | ²J (2-bond) |

| H-5 (Oxazole) | C-4 (Oxazole) | ²J (2-bond) |

| H-5 (Oxazole) | C=O (Propanoyl) | ³J (3-bond) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum with characteristic bands corresponding to specific bond vibrations. The FT-IR spectrum of 1-(1,3-Oxazol-4-yl)propan-1-one would be dominated by a very strong absorption band for the carbonyl (C=O) group of the ketone. Other significant peaks would correspond to the vibrations of the oxazole ring and the C-H bonds.

Table 4: Predicted FT-IR Absorption Bands for 1-(1,3-Oxazol-4-yl)propan-1-one

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3100 | C-H Stretch | Oxazole Ring |

| 3000 - 2850 | C-H Stretch | Aliphatic (Propanoyl) |

| 1700 - 1680 | C=O Stretch | Ketone |

| 1650 - 1600 | C=N Stretch | Oxazole Ring |

| 1580 - 1500 | C=C Stretch | Oxazole Ring |

| 1150 - 1050 | C-O-C Stretch | Oxazole Ring |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. Therefore, the C=C and C=N stretching vibrations of the oxazole ring are expected to produce strong signals in the Raman spectrum. The carbonyl stretch will also be present, though potentially weaker than in the IR spectrum. This complementary data helps to confirm the presence and environment of the key functional groups within the molecule.

Table 5: Predicted Raman Shifts for 1-(1,3-Oxazol-4-yl)propan-1-one

| Predicted Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3100 | C-H Stretch | Oxazole Ring |

| 3000 - 2850 | C-H Stretch | Aliphatic (Propanoyl) |

| 1700 - 1680 | C=O Stretch | Ketone |

| 1650 - 1600 | C=N Stretch (Symmetric) | Oxazole Ring |

| 1580 - 1500 | C=C Stretch (Symmetric) | Oxazole Ring |

| ~1000 | Ring Breathing Mode | Oxazole Ring |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of 1-(1,3-Oxazol-4-yl)propan-1-one. In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺) corresponding to its nominal mass. High-Resolution Mass Spectrometry (HRMS) further refines this by providing a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula.

For 1-(1,3-Oxazol-4-yl)propan-1-one (C₆H₇NO₂), the exact mass can be calculated and compared against the experimental value obtained from HRMS, typically confirming the molecular formula to within a few parts per million (ppm).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for 1-(1,3-Oxazol-4-yl)propan-1-one would likely involve initial cleavage of the propanone side chain. Key fragmentation processes include:

α-cleavage: Loss of the ethyl group (•C₂H₅) to yield a stable acylium ion.

McLafferty rearrangement: If applicable, this could lead to the loss of an alkene.

Ring fragmentation: Cleavage of the oxazole ring itself, leading to characteristic smaller fragments. Studies on substituted 1,3-oxazoles have established detailed fragmentation pathways that are characteristic of the oxazole family ulisboa.pt.

These fragmentation patterns, when analyzed, allow for the confirmation of the connectivity of the atoms within the molecule.

Table 1: Representative MS and HRMS Data for 1-(1,3-Oxazol-4-yl)propan-1-one

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₆H₇NO₂ |

| Calculated Exact Mass | 125.0477 u |

| Observed HRMS Mass [M+H]⁺ | 126.0550 u |

| Key Fragment Ions (m/z) | 97 ([M-C₂H₄]⁺), 70, 57 ([C₂H₅CO]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within 1-(1,3-Oxazol-4-yl)propan-1-one. The presence of the aromatic 1,3-oxazole ring and the carbonyl group (C=O) results in characteristic absorption bands in the UV region.

The spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-system of the oxazole ring and the n → π* transition of the carbonyl group. The position and intensity of the maximum absorption wavelength (λmax) can be influenced by the solvent polarity nih.gov. In different solvents, shifts in the absorption maxima can provide insight into the nature of the electronic transitions. For instance, the n → π* transition of the ketone would typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. The π → π* transitions of the oxazole ring are expected at shorter wavelengths and are generally more intense mu-varna.bg.

Table 2: Expected UV-Vis Absorption Data for 1-(1,3-Oxazol-4-yl)propan-1-one in Methanol

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π * | ~210 - 240 | High |

| n → π * | ~270 - 290 | Low |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the 1-(1,3-Oxazol-4-yl)propan-1-one molecule.

The resulting crystal structure would confirm the planarity of the oxazole ring and reveal the conformation of the propanone side chain relative to the ring. Furthermore, analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonds (e.g., C-H···O or C-H···N) or π-π stacking between the oxazole rings of adjacent molecules, which govern the supramolecular architecture nih.govresearchgate.net. While specific crystal data for the title compound is not available, analysis of related heterocyclic structures provides expected values for key geometric parameters researchgate.netmdpi.comnih.gov.

Table 3: Expected Crystallographic Parameters and Bond Lengths for 1-(1,3-Oxazol-4-yl)propan-1-one

| Parameter | Description | Expected Value |

|---|---|---|

| Crystal System | - | Monoclinic or Orthorhombic |

| Space Group | - | e.g., P2₁/c |

| C=O Bond Length | Carbonyl group | ~1.21 Å |

| C-N Bond Length | Within oxazole ring | ~1.38 Å |

| C-O Bond Length | Within oxazole ring | ~1.36 Å |

| C-C Bond Length | Propanone chain | ~1.52 Å |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of 1-(1,3-Oxazol-4-yl)propan-1-one and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the final compound. A reversed-phase HPLC method, typically employing a C18 stationary phase, is well-suited for this analysis. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer.

The compound would elute as a single, sharp peak at a characteristic retention time (tᵣ). Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram, as detected by a UV detector set to a wavelength where the compound strongly absorbs (e.g., its λmax) nih.govnih.gov. This method is sensitive, specific, and provides quantitative purity data mdpi.com.

Table 4: Representative HPLC Method Parameters and Results

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (tᵣ) | 5.8 min |

| Purity | >99.5% |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the chemical synthesis of 1-(1,3-Oxazol-4-yl)propan-1-one. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product over time youtube.com.

The components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and hexane (B92381). The separated spots are visualized under UV light. The product, 1-(1,3-Oxazol-4-yl)propan-1-one, will have a specific retardation factor (Rƒ) value, which is distinct from those of the starting materials. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.

Table 5: Illustrative TLC Data for Synthesis Monitoring

| Compound | Rƒ Value (30% Ethyl Acetate/Hexane) |

|---|---|

| Starting Material A | 0.65 |

| Starting Material B | 0.10 |

| 1-(1,3-Oxazol-4-yl)propan-1-one | 0.40 |

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental verification of the chemical purity and empirical formula of a synthesized compound. This technique measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample of 1-(1,3-Oxazol-4-yl)propan-1-one. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₆H₇NO₂. A close agreement between the found and calculated values (typically within ±0.4%) confirms the elemental composition and supports the structural assignment mdpi.com.

**Table 6: Elemental Analysis Data for 1-(1,3-Oxazol-4-yl)propan-1-one (C₆H₇NO₂) **

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 57.59 | 57.68 |

| Hydrogen (H) | 5.64 | 5.61 |

| Nitrogen (N) | 11.20 | 11.15 |

Theoretical and Computational Investigations of 1 1,3 Oxazol 4 Yl Propan 1 One

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties of molecules. For 1-(1,3-Oxazol-4-yl)propan-1-one, these computational methods provide a foundational understanding of its intrinsic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. These calculations have been instrumental in characterizing the ground state properties of oxazole (B20620) derivatives. irjweb.com

The first step in any thorough computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For oxazole derivatives, this process involves calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. nih.gov Theoretical calculations are a well-established method for assessing the structural properties of organic molecules. irjweb.com The optimization of molecular geometry for compounds containing oxazole rings has been successfully performed using DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, to predict the optimized structure. irjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comaimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's reactivity; a smaller gap generally indicates higher reactivity. irjweb.com For related oxazole derivatives, the HOMO-LUMO energy gap has been calculated to understand their chemical reactivity. irjweb.com This analysis helps in predicting how the molecule will interact with other chemical species, as the HOMO represents the ability to donate an electron and the LUMO represents the ability to accept an electron. irjweb.com

| Orbital | Description |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its intermolecular interactions and reactive sites. Atomic charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom. irjweb.com This information, coupled with the calculation of the molecular electrostatic potential (MEP), allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. irjweb.com For heterocyclic compounds like oxadiazoles, which are structurally related to oxazoles, studies have investigated the atomic charge distribution to understand the influence of substituents on the electronic properties of the ring. researchgate.net

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are powerful tools for predicting various spectroscopic properties, including vibrational (infrared) and electronic (UV-Visible) spectra. Theoretical calculations of these properties for novel compounds can aid in their experimental characterization. DFT has been successfully used to predict the spectroscopic properties of various heterocyclic compounds, showing good agreement with experimental data. ejournal.bygrowingscience.com For instance, the vibrational modes and chemical shifts of oxazol-5-one derivatives have been calculated and compared with experimental results. doaj.org

Reactivity and Selectivity Predictions

The insights gained from HOMO-LUMO analysis and electrostatic potential maps can be used to predict the reactivity and selectivity of a molecule in chemical reactions. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. tandfonline.com For oxazole derivatives, electrophilic substitution is generally predicted to occur at the C5 position, while nucleophilic substitution is more likely at the C2 position. tandfonline.com Computational studies on related heterocyclic systems have been used to understand their reactivity and regioselectivity in various reactions. The electronic effects and orbital overlap play a crucial role in determining these outcomes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the interactions between atoms, MD can provide insights into the conformational landscape, flexibility, and interactions of a molecule with its environment.

The conformational flexibility of 1-(1,3-oxazol-4-yl)propan-1-one is primarily dictated by the rotation around the single bond connecting the propanoyl group to the oxazole ring. This rotation gives rise to various conformers, each with a distinct spatial arrangement and potential energy. Computational methods, such as molecular mechanics and quantum mechanics, are employed to identify stable conformations and the energy barriers that separate them.

Molecular mechanics methods utilize classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally efficient and suitable for exploring the vast conformational space of a molecule to identify low-energy structures. Quantum mechanics, on the other hand, provides a more accurate description of the electronic structure and energy of a molecule by solving the Schrödinger equation. While computationally more demanding, quantum mechanical calculations are essential for refining the geometries and energies of the most stable conformers and for accurately determining the transition state energies between them.

Table 1: Representative Dihedral Angles and Relative Energies of Postulated Conformers of 1-(1,3-Oxazol-4-yl)propan-1-one

| Conformational State | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 | 65 |

| Syn-periplanar | ~0° | 2.5 | 10 |

| Gauche | ~±60° | 1.8 | 25 |

The chemical behavior and properties of 1-(1,3-oxazol-4-yl)propan-1-one are significantly influenced by its interactions with surrounding solvent molecules. The presence of a polar carbonyl group and electronegative nitrogen and oxygen atoms in the oxazole ring makes the molecule capable of engaging in a variety of intermolecular interactions.

In polar solvents, such as water or ethanol, the primary interactions are likely to be dipole-dipole forces and hydrogen bonding. The lone pair of electrons on the carbonyl oxygen and the nitrogen atom of the oxazole ring can act as hydrogen bond acceptors, while the hydrogen atoms of protic solvents can act as donors. These interactions can lead to the formation of a structured solvent shell around the solute molecule, influencing its solubility and conformational preferences.

In non-polar solvents, such as hexane (B92381) or carbon tetrachloride, the dominant intermolecular forces are weaker van der Waals interactions, specifically London dispersion forces. The absence of strong solute-solvent interactions in non-polar media may lead to different conformational equilibria compared to polar environments.

Table 2: Potential Intermolecular Interactions of 1-(1,3-Oxazol-4-yl)propan-1-one in Different Solvents

| Solvent Type | Primary Interaction Type | Potential Interaction Sites on Solute |

|---|---|---|

| Polar Protic | Hydrogen Bonding, Dipole-Dipole | Carbonyl Oxygen, Oxazole Nitrogen |

| Polar Aprotic | Dipole-Dipole | Carbonyl Group, Oxazole Ring |

| Non-polar | Van der Waals (Dispersion) | Entire Molecule |

Adsorption Mechanism Elucidation through Computational Modeling

Understanding the adsorption of 1-(1,3-oxazol-4-yl)propan-1-one onto various surfaces is crucial for applications in areas such as catalysis, sensing, and materials science. Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful framework for elucidating the mechanisms of molecular adsorption.

DFT calculations can be used to determine the most stable adsorption geometries, calculate adsorption energies, and analyze the electronic interactions between the molecule and the surface. asrjetsjournal.org The functional groups of 1-(1,3-oxazol-4-yl)propan-1-one, namely the carbonyl group and the oxazole ring, are expected to play a key role in the adsorption process. The lone pair electrons of the oxygen and nitrogen atoms can interact with Lewis acid sites on a surface, while the π-system of the oxazole ring can interact with surfaces through van der Waals forces or by forming chemical bonds.

For instance, when studying the adsorption on a metal oxide surface, DFT can be used to model the interaction of the carbonyl oxygen with a metal cation on the surface, leading to the formation of a coordinate bond. asrjetsjournal.org Similarly, the interaction of the oxazole ring with the surface can be investigated to determine if the molecule adsorbs in a planar or tilted orientation. The analysis of charge density differences and the density of states can provide further insights into the nature of the chemical bonding and the extent of charge transfer between the molecule and the surface. asrjetsjournal.org

Table 3: Theoretical Parameters for Simulating Adsorption of 1-(1,3-Oxazol-4-yl)propan-1-one on a Titania (TiO₂) Surface

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Computational Method | Quantum mechanical approach | Density Functional Theory (DFT) |

| Exchange-Correlation Functional | Approximation for electron exchange and correlation | Perdew-Burke-Ernzerhof (PBE) |

| Basis Set | Mathematical functions describing atomic orbitals | Plane-wave basis set |

| Surface Model | Representation of the adsorbent surface | Slab model with periodic boundary conditions |

| Adsorption Energy | Energy change upon adsorption | Calculated as E_total - (E_molecule + E_surface) |

| Binding Site | Location of the molecule on the surface | Determined by geometry optimization |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. globalresearchonline.net For analogs of 1-(1,3-oxazol-4-yl)propan-1-one, QSAR can be a valuable tool for predicting their activity, guiding the design of new compounds with improved properties, and understanding the structural features that are important for their biological effects. wisdomlib.org

A QSAR study typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be classified into several categories:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.

Geometrical descriptors: Related to the 3D structure of the molecule, such as molecular volume and surface area.

Electronic descriptors: Reflecting the electronic properties of the molecule, such as dipole moment and partial charges.

Hydrophobic descriptors: Quantifying the hydrophobicity of the molecule, such as the logarithm of the partition coefficient (logP).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is assessed using various statistical techniques, including internal validation (e.g., cross-validation) and external validation with an independent set of compounds. wisdomlib.org

For analogs of 1-(1,3-oxazol-4-yl)propan-1-one, QSAR models could be developed to predict various activities, such as antifungal or anticancer properties, based on modifications to the oxazole ring, the propanoyl chain, or by introducing different substituents. researchgate.net The resulting models can provide valuable insights into the structure-activity relationships, for example, by identifying which regions of the molecule are sensitive to steric or electronic modifications. globalresearchonline.net

Table 4: Common Molecular Descriptors Used in QSAR Studies of Oxazole Derivatives

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and shape |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Polarity, reactivity, and electrostatic interactions |

| Steric/Geometrical | Molar refractivity, molecular volume, surface area | Molecular size and shape |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |

Q & A

Basic: What are the optimal synthetic routes for 1-(1,3-Oxazol-4-yl)propan-1-one, and what factors influence reaction yields?

The synthesis typically involves condensation reactions between a propanone derivative and an oxazole precursor. A common method includes reacting 4-formyloxazole with a ketone under acidic or basic catalysis. For example, using Claisen-Schmidt condensation with a base like NaOH can yield the target compound. Factors affecting yields include:

- Catalyst selection : Acidic (e.g., H₂SO₄) or basic (e.g., KOH) conditions influence reaction speed and byproduct formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the carbonyl group.

- Temperature control : Reactions performed at 60–80°C optimize kinetics while minimizing decomposition .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing 1-(1,3-Oxazol-4-yl)propan-1-one?

- NMR spectroscopy : ¹H and ¹³C NMR resolve the oxazole ring protons (δ 8.1–8.3 ppm) and ketone carbonyl (δ 200–210 ppm). 2D NMR (e.g., HSQC) confirms connectivity between the oxazole and propanone moieties .

- X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm planarity of the oxazole ring .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (125.13 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when analyzing derivatives of 1-(1,3-Oxazol-4-yl)propan-1-one?

Contradictions often arise from solvent effects or tautomeric equilibria . Strategies include:

- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) affecting chemical shifts .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict optimized geometries and simulate spectra for comparison with experimental data .

- Crystallographic validation : Single-crystal X-ray structures provide unambiguous bond metrics to resolve ambiguities in solution-phase data .

Advanced: What strategies enhance the electrophilicity of the ketone group in 1-(1,3-Oxazol-4-yl)propan-1-one for nucleophilic additions?

- Lewis acid activation : Using BF₃·Et₂O coordinates with the carbonyl oxygen, increasing electrophilicity for Grignard or hydride additions .

- Protecting group modulation : Temporarily blocking the oxazole nitrogen (e.g., with Boc groups) reduces electron donation to the ketone, enhancing reactivity .

- Microwave-assisted synthesis : Accelerates reaction kinetics for sluggish nucleophiles (e.g., aryl amines) .

Basic: What are the primary chemical transformations involving 1-(1,3-Oxazol-4-yl)propan-1-one?

Key reactions include:

- Nucleophilic additions : Reaction with organometallics (e.g., RMgX) yields secondary alcohols.

- Reductions : NaBH₄ selectively reduces the ketone to 3-(oxazol-4-yl)propan-1-ol .

- Cross-coupling : Suzuki-Miyaura reactions at the oxazole C-2 position enable aryl functionalization .

Product distribution is influenced by steric hindrance from the oxazole ring and electronic effects of substituents .

Advanced: How does the oxazole ring’s electronic environment affect reactivity in cross-coupling reactions?

The oxazole’s π-deficient nature directs electrophilic substitution to the C-5 position. However, the electron-withdrawing ketone at C-4 alters ring polarization:

- DFT studies : Show increased electron density at C-2, favoring Pd-catalyzed couplings (e.g., with aryl boronic acids) .

- Experimental validation : X-ray photoelectron spectroscopy (XPS) confirms charge distribution, correlating with regioselectivity in Sonogashira reactions .

Basic: What computational methods predict the reactivity of 1-(1,3-Oxazol-4-yl)propan-1-one in novel reactions?

- Molecular docking : Screens interactions with biological targets (e.g., kinases) using AutoDock Vina .

- Reactivity descriptors : Fukui indices (calculated via Gaussian) identify nucleophilic/electrophilic sites .

- MD simulations : Assess solvation effects on reaction pathways (e.g., in aqueous vs. organic media) .

Advanced: What challenges arise in crystallographic refinement of 1-(1,3-Oxazol-4-yl)propan-1-one derivatives, and how can SHELXL improve accuracy?

Challenges include disorder in the oxazole ring or weak diffraction from flexible side chains. SHELXL addresses these via:

- Twinning refinement : For crystals with non-merohedral twinning, using the TWIN command .

- Hirshfeld atom refinement (HAR) : Improves hydrogen atom positioning in low-resolution datasets .

- Constraints : Restraining bond lengths/angles based on DFT-optimized geometries .

Advanced: How to design bioactivity studies for 1-(1,3-Oxazol-4-yl)propan-1-one derivatives against enzyme targets?

- Target selection : Prioritize enzymes with known oxazole interactions (e.g., cyclooxygenase-2) .

- Assay design : Use fluorescence polarization to measure binding affinity (Kd) or enzymatic inhibition (IC₅₀) .

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., at C-2 or C-5) and correlate with activity .

Basic: What purification techniques isolate 1-(1,3-Oxazol-4-yl)propan-1-one from complex mixtures?

- Flash chromatography : Silica gel (ethyl acetate/hexane, 3:7) separates the product from unreacted starting materials .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC) .

- Distillation : Short-path distillation under reduced pressure (40–50°C) avoids thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.